4-(Allyloxy)-3-bromobenzaldehyde
Overview
Description
4-(Allyloxy)benzaldehyde is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 g/mol . This compound is typically stored at room temperature under an inert atmosphere .
Synthesis Analysis
4-(Allyloxy)benzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . It can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride .Chemical Reactions Analysis
4-(Allyloxy)-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto Polypropylene (PP) via melt grafting to improve its electrical properties . The effects of several reaction variables were studied, and the optimal grafting conditions were determined .Scientific Research Applications
High-Voltage Direct Current (HVDC) Cable Insulation
4-(Allyloxy)-3-bromobenzaldehyde derivatives, such as 4-allyloxy-2-hydroxybenzophenone, have been studied for their potential in improving the electrical properties of polypropylene used in HVDC cables . The grafting of such compounds onto polypropylene can inhibit space charge accumulation, enhance volume resistivity, and increase DC breakdown strength, making it a promising material for eco-friendly cable insulation.
Organic Synthesis
The compound serves as a precursor for various aromatic compounds in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, while the allyloxy group’s double bond allows for addition reactions, enabling the creation of complex organic molecules with desired properties.
Material Science
Polymer Modification
The molecule can be used to modify polymers, enhancing their properties for specific applications. For instance, grafting onto polypropylene improves its suitability for use in high-voltage insulation due to better electrical properties .
Protective Group Strategy in Synthesis
Eco-Friendly Insulating Materials
Research into the grafting of derivatives of 4-(Allyloxy)-3-bromobenzaldehyde onto polypropylene suggests potential for creating environmentally friendly insulating materials that could replace traditional materials like cross-linked polyethylene in HVDC applications .
Electrical Property Enhancement
The introduction of polar functional groups and a conjugated structure through compounds like 4-allyloxy-2-hydroxybenzophenone can significantly improve the electrical properties of materials, which is crucial for applications in electronics and energy transmission .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-prop-2-enoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSNZIXKSHPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369047 | |
Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
724746-23-0 | |
Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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